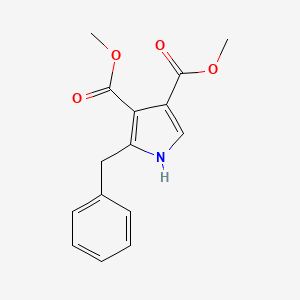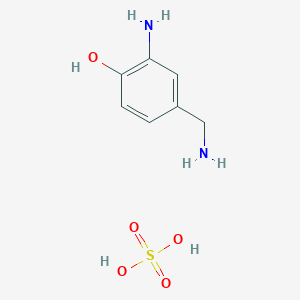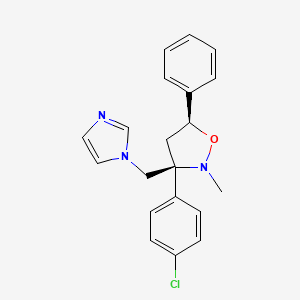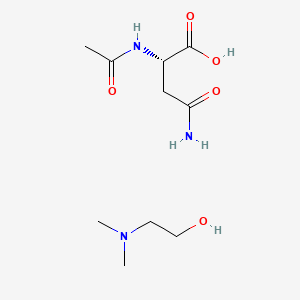
Einecs 251-797-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-Acetyl-L-asparagine, compound with 2-(dimethylamino)ethanol (1:1) is a chemical compound with the molecular formula C10H21N3O5. It is a combination of N2-acetyl-L-asparagine and 2-(dimethylamino)ethanol in a 1:1 ratio.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Acetyl-L-asparagine, compound with 2-(dimethylamino)ethanol (1:1) typically involves the reaction of N2-acetyl-L-asparagine with 2-(dimethylamino)ethanol under controlled conditions. The reaction is carried out in a suitable solvent, such as water or an organic solvent, at a specific temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process ensures high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
N2-Acetyl-L-asparagine, compound with 2-(dimethylamino)ethanol (1:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
N2-Acetyl-L-asparagine, compound with 2-(dimethylamino)ethanol (1:1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical research.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N2-Acetyl-L-asparagine, compound with 2-(dimethylamino)ethanol (1:1) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N2-Acetyl-L-asparagine
- 2-(Dimethylamino)ethanol
- N2-Acetyl-L-glutamine
- N2-Acetyl-L-lysine
Uniqueness
Its ability to undergo various chemical reactions and its potential use in multiple scientific fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
34020-20-7 |
|---|---|
Molecular Formula |
C10H21N3O5 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(2S)-2-acetamido-4-amino-4-oxobutanoic acid;2-(dimethylamino)ethanol |
InChI |
InChI=1S/C6H10N2O4.C4H11NO/c1-3(9)8-4(6(11)12)2-5(7)10;1-5(2)3-4-6/h4H,2H2,1H3,(H2,7,10)(H,8,9)(H,11,12);6H,3-4H2,1-2H3/t4-;/m0./s1 |
InChI Key |
RZTZUYWLKUADNV-WCCKRBBISA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)N)C(=O)O.CN(C)CCO |
Canonical SMILES |
CC(=O)NC(CC(=O)N)C(=O)O.CN(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


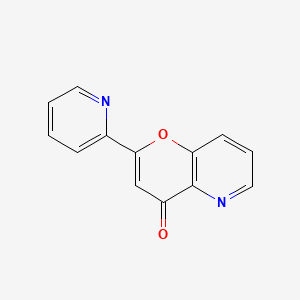


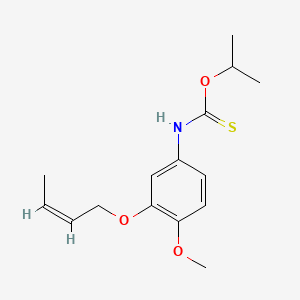
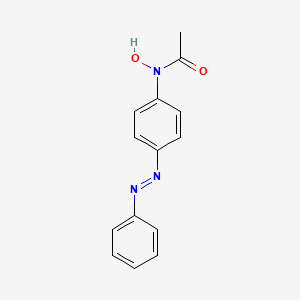
![1,4-[(3-(1-Methylethoxy)propyl]amino]anthraquinone](/img/structure/B12673169.png)




